2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one is a complex organic compound featuring a cyclohexene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. One possible route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the acetyl group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the amino group: The amino group can be introduced through nucleophilic substitution reactions.
Addition of the phenyl and diethoxyphenyl groups: These groups can be added via Grignard reactions or other organometallic coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
Material Science: The unique structural features of this compound might make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-acetyl-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one: This compound is similar but features methoxy groups instead of ethoxy groups.
2-acetyl-3-{[2-(3,4-dihydroxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one: This compound has hydroxy groups instead of ethoxy groups.
Uniqueness
The presence of the diethoxyphenyl group in 2-acetyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one might confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[6-[2-(3,4-diethoxyphenyl)ethylimino]-2-hydroxy-4-phenylcyclohexen-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO4/c1-4-30-24-12-11-19(15-25(24)31-5-2)13-14-27-22-16-21(20-9-7-6-8-10-20)17-23(29)26(22)18(3)28/h6-12,15,21,29H,4-5,13-14,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBXAKDMYQXNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN=C2CC(CC(=C2C(=O)C)O)C3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.